molecular formula C7H6FNO3 B037577 4-Fluoro-2-methyl-5-nitrophenol CAS No. 122455-84-9

4-Fluoro-2-methyl-5-nitrophenol

Cat. No.: B037577
CAS No.: 122455-84-9
M. Wt: 171.13 g/mol
InChI Key: RSHVJZUBABFJRL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-5-nitrophenol typically involves the nitration of 4-fluoro-3-methylphenol. The reaction is carried out using nitric acid (HNO3) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methyl-5-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 4-Fluoro-2-methyl-5-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-carboxy-5-nitrophenol.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenol
  • 4-Fluoro-2-nitrophenol
  • 2-Fluoro-5-nitrophenol

Comparison: 4-Fluoro-2-methyl-5-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to 4-Fluoro-3-methylphenol, the presence of the nitro group significantly alters its reactivity and potential applications. Similarly, the methyl group in this compound differentiates it from 4-Fluoro-2-nitrophenol and 2-Fluoro-5-nitrophenol, affecting its steric and electronic properties.

Properties

IUPAC Name

4-fluoro-2-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVJZUBABFJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445305
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122455-84-9
Record name 4-Fluoro-2-methyl-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122455-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (6 ml) and concentrated sulphuric acid (6 ml) was added slowly to a solution of 4-fluoro-2-methylphenyl methyl carbonate (11.34 g, 62 mmol) in concentrated sulphuric acid (6 ml) such that the temperature of the reaction mixture was kept below 50° C. The mixture was stirred for 2 hours, then ice/water was added and the precipitated product collected by filtration. The crude product was purified by chromatography on silica eluting with methylene chloride/hexane progressing through increasingly polar mixtures to methanol/methylene chloride (1/19) to give 4-fluoro-2-methyl-5-nitrophenol (2.5 g, 22%) as a solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
11.34 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The starting material 2-fluoro-5-hydroxy-4-methylnitrobenzene, was obtained by adding 2M aqueous sodium hydroxide solution (13.1 ml), dropwise, to a solution of 2-fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene (6 g, 26 mmol), (prepared as described in European Patent Publication No. 307777), in methanol (70 ml) cooled at 0° C. After stirring for 30 minutes, the mixture was concentrated by evaporation. After dilution with water, the solution was adjusted to pH2 and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated to give 2-fluoro-5-hydroxy-4-methylnitrobenzene as a yellow solid (4 g, 90%).
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Concentrated aqueous ammonia solution (30 ml) was added to a solution of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (6 g, 26 mmol), (prepared as described in EP 0307777 A2), in methanol (150 ml) and the mixture stirred for 1 hour at ambient temperature. Most of the organic solvent was removed by evaporation and the residue was partitioned between water and ethyl acetate. The organic layer was separated, dried (MgSO4) and the volatiles removed by evaporation to give 4-fluoro-2-methyl-5-nitrophenol (4.45 g, 100%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Carbonic acid 4-fluoro-2-methyl-5-nitro-phenyl ester methyl ester (1.8 g, 7.8 mmol) was dissolved in dichloromethane (100 ml) and cooled to 0° C. Boron tribromide (1 M in dichloromethane, 8 ml) was added. The mixture was allowed to warm to room temperature and was stirred overnight. To the solution was added 1N sodium hydroxide (25 ml) and the mixture was stirred vigorously for 1 hour. The layers were separated and the organic layer was dried over anhydrous sodium sulfate, and filtered and concentrated in vacuo to give 4-fluoro-2-methyl-5-nitro-phenol (1.083 g, 80.6%) as a red crystalline solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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